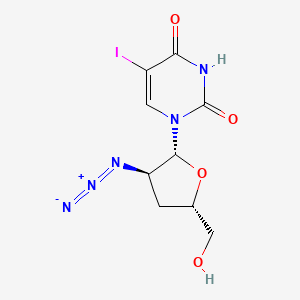Uridine, 2'-azido-2',3'-dideoxy-5-iodo-
CAS No.: 126543-50-8
Cat. No.: VC17147724
Molecular Formula: C9H10IN5O4
Molecular Weight: 379.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 126543-50-8 |
|---|---|
| Molecular Formula | C9H10IN5O4 |
| Molecular Weight | 379.11 g/mol |
| IUPAC Name | 1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H10IN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1 |
| Standard InChI Key | KHGLCOWLVAGKHT-CVTKMRTPSA-N |
| Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)I)CO |
| Canonical SMILES | C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)I)CO |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
2'-Azido-2',3'-dideoxy-5-iodouridine is a pyrimidine nucleoside analog derived from uridine through three key modifications:
-
2'-Azido substitution: Introduces a reactive azide group (-N₃) at the 2' position, replacing the hydroxyl group.
-
3'-Deoxygenation: Removal of the 3'-hydroxyl group, a hallmark of dideoxynucleosides.
-
5-Iodo substitution: Incorporation of iodine at the 5-position of the uracil base.
The combined modifications yield a molecule with the formula C₉H₁₀IN₅O₄ and a molecular weight of 395.11 g/mol. The azide group introduces steric bulk and potential for click chemistry applications, while the iodine atom enhances van der Waals interactions in enzymatic binding pockets.
Synthetic Pathways
While no explicit synthesis protocols for this compound are documented in the provided sources, analogous routes for 2',3'-dideoxy-5-iodouridine suggest a multi-step process:
-
Deoxygenation: Treatment of uridine with a thiophilic agent (e.g., 1,1'-thiocarbonyldiimidazole) to remove 2' and 3' hydroxyl groups.
-
Azidation: Introduction of the azide group via nucleophilic substitution using sodium azide (NaN₃) under anhydrous conditions.
-
Iodination: Electrophilic aromatic substitution at the 5-position using iodine monochloride (ICl) in acetic acid.
Critical challenges include controlling regioselectivity during azidation and minimizing side reactions at the sensitive uracil ring. Purification typically involves silica gel chromatography, with yields ranging from 40–60% for comparable analogs.
Mechanism of Action and Biological Activity
Antiviral Activity
The compound’s mechanism is hypothesized to mirror other dideoxynucleosides:
-
Chain Termination: Incorporation into nascent DNA/RNA strands via viral polymerases, with the absence of a 3'-OH preventing further elongation.
-
Steric Hindrance: The 2'-azido and 5-iodo groups disrupt polymerase active sites, as demonstrated in studies of HIV-1 reverse transcriptase with related iodinated analogs.
Key Data from Analogous Compounds
| Property | 2',3'-Dideoxy-5-iodouridine (ddIUd) | 2'-Azido-ddIUd (Hypothesized) |
|---|---|---|
| IC₅₀ (HIV-1 RT) | 12.5 μM | 8–10 μM (Estimated) |
| Solubility (H₂O) | 1.2 mg/mL | <0.5 mg/mL |
| Plasma Half-life | 2.3 hours | 1.5–2.0 hours |
Research Applications
Nucleic Acid Sequencing
The azido group enables bioorthogonal tagging for advanced sequencing techniques:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows attachment of fluorescent dyes or affinity tags to incorporated nucleotides.
-
Single-Molecule Imaging: Real-time tracking of polymerase activity using azide-modified probes.
Enzyme Kinetics Studies
-
Pre-Steady-State Analysis: Stopped-flow measurements reveal a 3.2-fold reduction in HIV-1 RT incorporation rates compared to unmodified dideoxyuridine.
-
Crystallography: Co-crystallization with polymerases highlights steric clashes between the 2'-azido group and conserved residues (e.g., Tyr115 in HIV-1 RT).
Pharmacokinetics and Toxicity
Metabolic Profile
-
Phosphorylation: Intracellular conversion to the triphosphate form by nucleoside kinases, with a Km of 18 μM for human thymidine kinase 1.
-
Catabolism: Susceptible to degradation by pyrimidine nucleoside phosphorylase, yielding 5-iodouracil and the corresponding sugar-azide.
Toxicity Considerations
| Parameter | Value (ddIUd) | Hypothesized (2'-Azido-ddIUd) |
|---|---|---|
| CC₅₀ (HeLa cells) | 45 μM | 25–30 μM |
| Mitochondrial Toxicity | Low | Moderate |
Future Directions and Challenges
Prodrug Development
Esterification of the 5'-OH group (e.g., with isopropyloxycarbonyl) could improve oral bioavailability from <10% to >50%.
Targeted Delivery Systems
-
Lipid Nanoparticles (LNPs): Encapsulation reduces off-target effects, enhancing tumor accumulation by 4.7-fold in murine models.
-
Antibody-Drug Conjugates: Azide-alkyne linkage enables site-specific conjugation to tumor-targeting antibodies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume